molecular formula C12H11N5 B13523461 3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole

3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole

Cat. No.: B13523461
M. Wt: 225.25 g/mol
InChI Key: RBXNYWJCRBUVQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[4-(1H-pyrazol-1-yl)phenyl]-1H-pyrazol-3-amine is a compound belonging to the pyrazole family, which is characterized by a five-membered ring structure containing two nitrogen atoms. Pyrazoles are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . This compound, in particular, has garnered interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(1H-pyrazol-1-yl)phenyl]-1H-pyrazol-3-amine typically involves the cyclocondensation of hydrazine with a carbonyl system. One common method is the reaction of 4-(1H-pyrazol-1-yl)benzaldehyde with hydrazine hydrate under acidic conditions to form the desired pyrazole derivative . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method involves the use of microwave irradiation to heat the reaction mixture, leading to faster reaction times and higher product yields compared to conventional heating methods .

Chemical Reactions Analysis

Types of Reactions

5-[4-(1H-pyrazol-1-yl)phenyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted pyrazole derivatives, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 5-[4-(1H-pyrazol-1-yl)phenyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-pyrazol-4-yl)aniline
  • 4-(1H-pyrazol-1-yl)benzaldehyde
  • 1-(4-nitrophenyl)-1H-pyrazole

Uniqueness

5-[4-(1H-pyrazol-1-yl)phenyl]-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and biological activities, making it a valuable scaffold for the development of new chemical entities .

Properties

Molecular Formula

C12H11N5

Molecular Weight

225.25 g/mol

IUPAC Name

5-(4-pyrazol-1-ylphenyl)-1H-pyrazol-3-amine

InChI

InChI=1S/C12H11N5/c13-12-8-11(15-16-12)9-2-4-10(5-3-9)17-7-1-6-14-17/h1-8H,(H3,13,15,16)

InChI Key

RBXNYWJCRBUVQU-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)C3=CC(=NN3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.